Sucrosedistearate
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Overview
Description
Sucrosedistearate, also known as sucrose distearate, is a type of sucrose ester. It is formed by the esterification of sucrose with stearic acid. This compound is widely used in various industries due to its surfactant properties, making it an excellent emulsifier. This compound is commonly found in food products, cosmetics, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrosedistearate is typically synthesized through the transesterification of sucrose with methyl or ethyl esters of stearic acid. The reaction is catalyzed by either chemical or enzymatic catalysts. Chemical catalysts often include alkaline catalysts such as sodium methoxide, while enzymatic catalysts involve lipases .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high temperatures and vacuum conditions to drive the transesterification reaction to completion. The process may also include a distillation step to purify the fatty acid methyl esters before they react with sucrose .
Chemical Reactions Analysis
Types of Reactions
Sucrosedistearate primarily undergoes hydrolysis and esterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of sucrose and stearic acid .
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Esterification: This reaction involves stearic acid and sucrose in the presence of a catalyst such as sulfuric acid or lipase enzymes.
Major Products
The major products of hydrolysis are sucrose and stearic acid. Esterification of sucrose with stearic acid yields this compound .
Scientific Research Applications
Sucrosedistearate has a wide range of applications in scientific research:
Mechanism of Action
Sucrosedistearate acts primarily as a surfactant. Its mechanism of action involves reducing the surface tension between oil and water phases, thereby stabilizing emulsions. The hydrophilic sucrose moiety interacts with water, while the hydrophobic stearic acid chains interact with oil, allowing the compound to effectively emulsify and stabilize mixtures .
Comparison with Similar Compounds
Similar Compounds
- Sucrose monostearate
- Sucrose palmitate
- Sucrose laurate
Comparison
Sucrosedistearate is unique due to its specific fatty acid composition, which provides it with distinct hydrophilic-lipophilic balance (HLB) values. This makes it particularly effective in stabilizing oil-in-water emulsions compared to other sucrose esters . Additionally, its higher molecular weight and longer fatty acid chains contribute to its superior emulsifying properties .
Properties
Molecular Formula |
C48H90O13 |
---|---|
Molecular Weight |
875.2 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-octadecanoyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(51)57-37-48(61-47-45(56)44(55)42(53)38(35-49)58-47)46(43(54)39(36-50)60-48)59-41(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-47,49-50,53-56H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45-,46+,47-,48+/m1/s1 |
InChI Key |
CKMJBHMZBPKAKI-CJKAUBRRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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